molecular formula C22H18FNO5 B2770530 4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798639-63-0

4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2770530
CAS RN: 1798639-63-0
M. Wt: 395.386
InChI Key: PTDZWVFNCULFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various applications in the field of biochemistry and pharmacology. In

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have explored the synthesis of various heterocyclic compounds, including azetidinone derivatives, which have shown promising antimicrobial activities. For instance, the study of azetidin-2-one containing pyrazoline derivatives has revealed significant antimicrobial potential against both bacterial and fungal strains, suggesting the importance of these compounds in developing new antimicrobial agents (Shah & Patel, 2012). Similarly, novel phenyl pyrazoline derivatives have been synthesized, characterized, and evaluated for their antimicrobial activity, showcasing the structural versatility and biological relevance of these compounds (Shah & Patel, 2012).

Antitumoral Potential

The fluorescence studies of potential antitumoral compounds, including benzothienopyran-1-ones, in solution and in liposomes, demonstrate the investigative approaches towards understanding the mechanisms and effectiveness of these compounds in cancer therapy. These studies provide insights into the interaction of these compounds with biological membranes and their potential as antitumoral agents (Castanheira et al., 2011).

Chemical Synthesis and Characterization

The synthesis of complex chemical structures, such as fused β-lactams and azetidinones, highlights the chemical ingenuity in creating compounds with potential biological applications. For example, the synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions showcases the sophisticated methodologies employed in the synthesis of compounds with intricate structures, which could have applications in medicinal chemistry (Pearson & Tyler, 1985).

Exploration of Heterocyclic Compounds

The development of heterocyclic compounds with potential insecticidal and antibacterial activities further exemplifies the broad scope of scientific research applications for compounds like "4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one". The synthesis and evaluation of these compounds against various pests and pathogens contribute to the ongoing search for more effective and safer agrochemicals and antibiotics (Deohate & Palaspagar, 2020).

properties

IUPAC Name

4-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO5/c1-14-9-19(11-21(25)27-14)29-20-12-24(13-20)22(26)15-3-2-4-18(10-15)28-17-7-5-16(23)6-8-17/h2-11,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDZWVFNCULFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.